![molecular formula C12H21FN2O2 B13309319 tert-Butyl 8-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B13309319.png)
tert-Butyl 8-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 8-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate: is a chemical compound with a unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 8-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic amine with a fluorinating agent, followed by esterification with tert-butyl chloroformate. The reaction conditions often include the use of organic solvents such as dichloromethane and the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl 8-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-Butyl 8-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its spirocyclic structure can interact with biological targets in unique ways, making it a candidate for the development of new therapeutic agents.
Medicine: In medicine, the compound is explored for its potential use in the treatment of various diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of tert-Butyl 8-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets. The fluorine atom and spirocyclic structure allow it to bind to enzymes and receptors with high affinity. This binding can modulate the activity of these targets, leading to various biological effects. The compound may also participate in signaling pathways, influencing cellular processes and functions.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate
- tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
Comparison:
- tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate: This compound has two fluorine atoms, which may enhance its reactivity and binding affinity compared to tert-Butyl 8-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate.
- tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate: Lacks the fluorine atom, which may result in different chemical and biological properties.
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: Has a different spirocyclic structure, which can influence its reactivity and interactions with molecular targets.
Eigenschaften
Molekularformel |
C12H21FN2O2 |
|---|---|
Molekulargewicht |
244.31 g/mol |
IUPAC-Name |
tert-butyl 8-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate |
InChI |
InChI=1S/C12H21FN2O2/c1-11(2,3)17-10(16)15-5-9(13)4-12(8-15)6-14-7-12/h9,14H,4-8H2,1-3H3 |
InChI-Schlüssel |
YQUGCAJWBRSDIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(CC2(C1)CNC2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



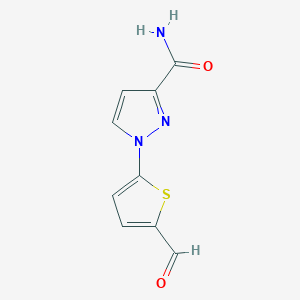
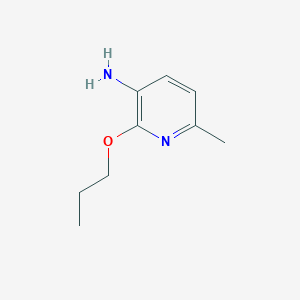
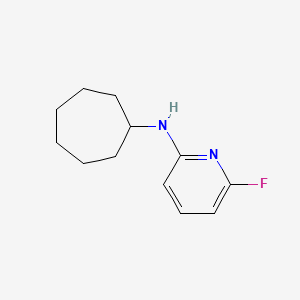

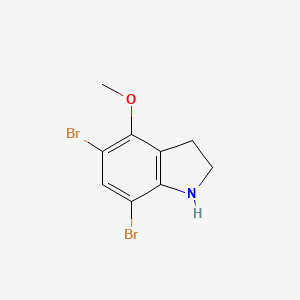
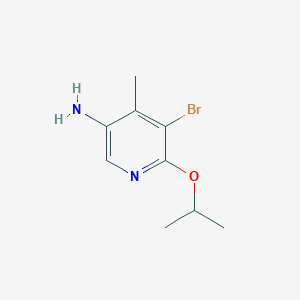

![(5-{[(4-Methoxybutyl)amino]methyl}furan-2-yl)methanol](/img/structure/B13309300.png)


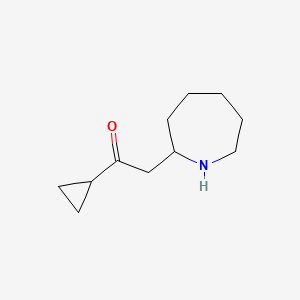
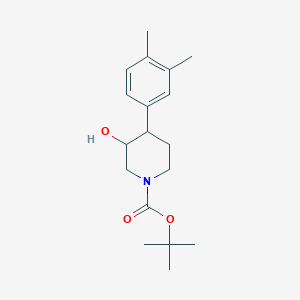
amine](/img/structure/B13309328.png)
